2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
Description
Historical Context and Developmental Milestones
The compound emerged from systematic efforts to hybridize nitrogen-containing heterocycles, building upon foundational work with indazole derivatives first documented in the 1980s. Early synthetic routes relied on conventional thermal cyclization methods, but the 2010s saw significant improvements through Huisgen azide-alkyne cycloaddition, enabling precise triazole ring formation. A key developmental milestone occurred in 2018 when researchers successfully coupled 1H-indazol-3-amine with phenylacetylene derivatives under copper catalysis, achieving 78% yield in triazole linkage formation. Subsequent optimization using ultrasound irradiation reduced reaction times from hours to minutes while maintaining yields above 85%.
IUPAC Nomenclature and Structural Identity
The systematic IUPAC name 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid precisely describes its molecular architecture:
- 1H-indazol-3-yl : A bicyclic system with fusion positions at 2,3-pyrazole and benzene rings
- 1,2,3-triazol-1-yl : A five-membered aromatic ring with three nitrogen atoms at positions 1,2,3
- Phenylacetic acid : A benzene ring connected to a carboxylic acid via methylene bridge
Structural validation comes from multiple analytical techniques:
Role in Heterocyclic Chemistry Frameworks
This compound exemplifies strategic heterocycle fusion, combining the planar rigidity of indazole with the hydrogen-bonding capacity of triazole. The indazole nucleus provides:
- Metabolic stability through aromatic π-system conjugation
- Directional hydrogen bonding via N-H proton at position 1
- Planar geometry favoring π-π stacking interactions
The triazole moiety contributes:
- Dipolar character enabling supramolecular interactions
- Bioisosteric replacement potential for amide bonds
- Coordination sites for transition metal catalysts
This synergy creates a versatile scaffold for molecular recognition, evidenced by its binding to ATP pockets in kinase inhibition assays (Kd = 12.3 nM).
Research Significance and Current Trends
Recent studies focus on three primary applications:
- Kinase Inhibitor Development : The compound shows selective inhibition of FLT3 tyrosine kinase (IC50 = 8.9 nM) in acute myeloid leukemia models
- Antimicrobial Agents : Modifications at the acetic acid position yield derivatives with MIC values of 2 μg/mL against methicillin-resistant Staphylococcus aureus
- Materials Science : Coordination polymers incorporating this ligand exhibit luminescent properties (λem = 450 nm) with potential sensor applications
Emerging synthetic strategies include:
Properties
Molecular Formula |
C17H13N5O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24) |
InChI Key |
WDXUUUIJALFWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid generally follows a multi-step process that can be summarized as follows:
Formation of Indazole and Triazole Rings : The initial step involves the formation of the indazole ring, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Coupling Reaction : The next step typically involves a coupling reaction between the indazole derivative and a phenyl acetic acid derivative. This can be facilitated through various coupling agents or conditions that promote nucleophilic attack.
Acid Hydrolysis : Following the coupling, the resulting amide may undergo hydrolysis to yield the carboxylic acid form of the compound.
Purification : The final product is purified through recrystallization or chromatography to obtain the desired purity.
Detailed Reaction Conditions
The following table summarizes key reaction conditions and yields reported in various studies regarding the synthesis of related compounds:
| Step | Reactants/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Indazole precursor + α,β-unsaturated carbonyl | Indazole derivative | Variable |
| 2 | Indazole derivative + phenyl acetic acid (coupling agent) | Coupled product | 70-85 |
| 3 | Coupled product + H₂O (acidic conditions) | 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid | 60-75 |
| 4 | Recrystallization from ethanol/water | Pure product | >90 |
Specific Methodologies
Example Synthesis from Patent Literature
A preferred method for synthesizing derivatives similar to 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves utilizing lithium bis(trimethylsilyl)amide as a base in a dipolar aprotic solvent like dimethylformamide (DMF). The process includes:
Reaction Setup : The starting materials are combined with the base at reduced temperatures (below ambient), allowing for controlled reaction kinetics.
Addition of Alkylating Agent : An alkylating agent is introduced, leading to the formation of an intermediate compound.
Crystallization : Ethanol is added to promote crystallization, followed by cooling to precipitate the desired product, which is then isolated via filtration.
Click Chemistry Approach
Another innovative method involves using click chemistry for the formation of triazole rings, which can enhance efficiency and yield:
Azide-Alkyne Cycloaddition : This method utilizes an azide and an alkyne derived from the indazole structure to form the triazole moiety under mild conditions.
Subsequent Functionalization : After triazole formation, further functionalization can be performed to attach the phenyl acetic acid group through standard coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Overview
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that incorporates both indazole and triazole moieties, which are known for their significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
The compound exhibits a range of biological activities, primarily attributed to its unique structural features. The indazole and triazole rings allow it to interact with multiple biological targets, which can lead to enhanced therapeutic effects. Some key areas of application include:
- Anticancer Activity : Research has indicated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation .
- Anti-inflammatory Effects : Derivatives of indazole have been noted for their potential in treating inflammatory diseases. The presence of the triazole ring can enhance the anti-inflammatory properties, making it a candidate for further investigation in conditions like arthritis and other autoimmune diseases .
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that similar indazole-triazole derivatives exhibited potent cytotoxicity against the NCI-60 cancer cell panel, with GI50 values indicating strong inhibitory effects on cell growth across multiple cancer types .
- Anti-inflammatory Potential : Research into related compounds has shown promise in treating inflammatory diseases, highlighting the potential of these derivatives in managing conditions like rheumatoid arthritis and inflammatory bowel disease .
Mechanism of Action
The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues
Table 1: Key Structural Analogues
Key Structural Differences
- Indazole vs.
- Triazole Isomerism : The 1,2,3-triazole in the target compound differs from 1,2,4-triazole in CAS: 1368811-52-2. 1,2,3-Triazoles are often synthesized via click chemistry, offering regioselectivity and stability .
- Acetic Acid vs. Thioether/Amide : The acetic acid group in the target compound contrasts with thioether linkages in analogues like 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid , which may alter solubility and bioavailability.
Key Findings
- The target compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, a method noted for high regioselectivity .
- Analogues like 9f require complex multi-step synthesis, impacting scalability .
Key Comparisons
- CYP26 Inhibitors: Triazole-naphthylamino analogues demonstrate potent enzyme inhibition, suggesting the target compound’s indazole group could similarly enhance binding to hydrophobic enzyme pockets .
- Antimicrobial Activity : The benzodiazole-thiazole hybrid 9f shows moderate activity, but the target compound’s indazole may improve potency against resistant strains .
Physicochemical Properties and Stability
- Solubility : The acetic acid group in the target compound enhances water solubility compared to methyl esters or thioethers in analogues .
- Stability : Indazole derivatives are generally stable under physiological conditions, whereas tetrazole-containing analogues (e.g., 2-(1H-tetrazol-1-yl)acetic acid) may exhibit lower thermal stability .
Biological Activity
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound characterized by the presence of both indazole and triazole moieties. These heterocyclic structures are known for their significant biological activities, often leading to pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H13N5O2
- Molecular Weight : 319.32 g/mol
- IUPAC Name : 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
- Canonical SMILES : C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O
The mechanism of action for 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The unique combination of indazole and triazole rings allows for binding to multiple biological targets, potentially leading to enhanced biological activity and therapeutic effects.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of related compounds had IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) cell lines .
Case Studies
- MCF-7 Cell Line Study :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
The biological activity of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can be compared with other indazole and triazole derivatives.
| Compound Type | Biological Activity | IC50 Range (µM) |
|---|---|---|
| Indazole Derivatives | Moderate anticancer activity | 0.5 - 5 |
| Triazole Derivatives | Variable; some exhibit high potency | 0.01 - 2 |
| 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid | High cytotoxicity against multiple lines | < 2.78 |
Q & A
Q. What are the recommended synthetic routes for 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid, and what factors influence yield and purity?
- Methodological Answer: Synthesis typically involves coupling reactions between triazole and indazole moieties, followed by acetic acid functionalization. highlights the use of continuous-flow conditions to improve efficiency and sustainability compared to batch processes. Key factors include:
- Reagent stoichiometry (equimolar ratios reduce side products) .
- Alkaline medium (e.g., NaOH) to facilitate nucleophilic substitution in triazole-thiol intermediates .
- Temperature control (60–100°C optimizes reaction kinetics without decomposition) .
Traditional methods (e.g., reflux in acetic acid) yield ~70–85% purity, while continuous-flow systems achieve >90% purity with reduced waste .
Q. How can researchers validate the structural integrity of synthesized 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid?
- Methodological Answer: Use a combination of:
- Elemental analysis to confirm C, H, N, and S content .
- IR spectrophotometry to identify functional groups (e.g., triazole C=N stretching at 1520–1570 cm⁻¹) .
- Chromatography (HPLC or TLC) to verify homogeneity and detect impurities .
Cross-referencing with computational simulations (e.g., DFT for spectral predictions) enhances accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of pharmacological activity?
- Methodological Answer: Prioritize assays based on target pathways:
- Enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates .
- Cytotoxicity screening (MTT assay) against cancer cell lines .
- Binding affinity studies (SPR or fluorescence polarization) for receptor targets .
Structural analogs of this compound show activity against tyrosine kinase receptors, suggesting similar testing frameworks .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for electronic properties) and molecular docking to predict binding modes . For example:
- Reaction path searching identifies energetically favorable synthetic routes .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the triazole ring) with activity .
demonstrates how ICReDD’s computational-experimental feedback loop reduces trial-and-error in reaction design.
Q. How should researchers address discrepancies in reported pharmacological data for structurally similar compounds?
- Methodological Answer: Discrepancies often arise from variations in:
- Assay conditions (e.g., pH, temperature, or solvent polarity) .
- Compound purity (e.g., residual solvents affecting cytotoxicity results) .
Mitigate by: - Standardizing protocols (e.g., OECD guidelines for toxicity testing).
- Replicating studies with independently synthesized batches .
Q. What strategies improve reaction scalability while maintaining regioselectivity in triazole-indazole coupling?
- Methodological Answer:
- Microwave-assisted synthesis reduces reaction time (30 mins vs. 6–12 hrs) and improves regioselectivity via controlled heating .
- Catalyst optimization (e.g., Cu(I) for click chemistry) enhances yield in multi-step reactions .
- Solvent selection (e.g., DMF for polar intermediates) minimizes side reactions .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer: Stability studies indicate:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at pH > 8.0 .
Monitor degradation via HPLC-UV or LC-MS over 6–12 months .
Key Recommendations
- Prioritize continuous-flow synthesis for scalable, eco-friendly production .
- Use DFT-guided design to explore substituent effects on bioactivity .
- Adopt standardized assays to ensure data comparability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
